molecular formula C9H12BrN3S B12942571 5-Bromo-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine

5-Bromo-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine

Cat. No.: B12942571
M. Wt: 274.18 g/mol
InChI Key: CFFIKECHYDLPKD-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a 2,2-dimethylthietan-3-yl group attached to the nitrogen atom at the 2nd position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine typically involves the following steps:

    Bromination: The starting material, pyrimidine, undergoes bromination at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Thietane Introduction: The 2,2-dimethylthietan-3-yl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated pyrimidine with a suitable thietane derivative under basic conditions.

    Amidation: The final step involves the introduction of the amine group at the 2nd position of the pyrimidine ring. This can be achieved through a reaction with ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thietane ring, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkyl halides in the presence of a base (e.g., sodium hydride or potassium carbonate).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

5-Bromo-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The bromine atom and the thietane ring play crucial roles in binding to the active sites of enzymes or receptors. The compound can modulate the activity of these targets by either inhibiting or activating them, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(dimethylamino)pyrimidine: Similar structure but with a dimethylamino group instead of the thietane ring.

    5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine: Similar structure but with a dimethoxyethyl group instead of the thietane ring.

Uniqueness

5-Bromo-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine is unique due to the presence of the 2,2-dimethylthietan-3-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and a useful probe in biological studies.

Properties

Molecular Formula

C9H12BrN3S

Molecular Weight

274.18 g/mol

IUPAC Name

5-bromo-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C9H12BrN3S/c1-9(2)7(5-14-9)13-8-11-3-6(10)4-12-8/h3-4,7H,5H2,1-2H3,(H,11,12,13)

InChI Key

CFFIKECHYDLPKD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2=NC=C(C=N2)Br)C

Origin of Product

United States

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